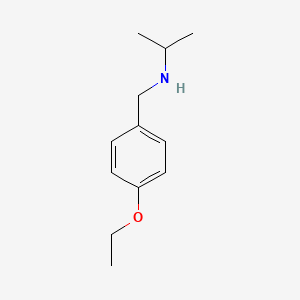

N-(4-Ethoxybenzyl)-2-propanamine

Description

Contextualization within Benzylamine (B48309) and Propanamine Chemical Classes

N-(4-Ethoxybenzyl)-2-propanamine is a derivative of two fundamental chemical classes: benzylamine and propanamine.

The benzylamine moiety consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. wikipedia.org Benzylamines are a significant class of organic compounds utilized as precursors and building blocks in a wide array of synthetic applications, including the industrial production of pharmaceuticals. wikipedia.orgresearchgate.net The reactivity of the amine group and the potential for substitution on the aromatic ring make benzylamines versatile intermediates. wikipedia.orgresearchgate.net The production of benzylamine itself can be achieved through methods such as the reaction of benzyl chloride with ammonia (B1221849) or the reduction of benzonitrile. wikipedia.org

The propanamine (or propylamine) portion of the molecule refers to a three-carbon alkyl chain attached to the amine functional group. ontosight.ai In this specific case, it is 2-propanamine, indicating the nitrogen is attached to the second carbon of the propane (B168953) chain, also known as an isopropyl group. Propanamines are a subset of aliphatic amines that are also common in organic synthesis.

The combination of these two classes in this compound results in a secondary amine with both aromatic and aliphatic substituents, influencing its chemical behavior and potential interactions.

Academic Significance and Research Rationale for this compound

The academic significance of this compound and its analogs stems from their utility in fundamental chemical research and as potential scaffolds in medicinal chemistry. Substituted benzylamines and propanamines are prevalent structural motifs in biologically active molecules. researchgate.net

Research into compounds like this compound is often driven by the exploration of structure-activity relationships. nih.gov By systematically modifying the substituents on the benzyl ring (such as the ethoxy group at the 4-position) and the alkyl chain on the amine, chemists can investigate how these changes affect the molecule's properties and interactions with biological systems. For instance, studies on related substituted benzylamine derivatives focus on their potential as enzyme inhibitors or receptor modulators. acs.orgnih.gov The presence of the ethoxy group, a hydrogen bond acceptor, and the lipophilic benzyl and isopropyl groups, suggests the potential for various non-covalent interactions. ontosight.ai

Historical Development and Early Chemical Literature Relevant to Analogous Structures

The historical development of compounds like this compound is rooted in the broader history of amine synthesis and the investigation of substituted benzyl derivatives. The Leuckart reaction, first described by Rudolf Leuckart, was an early method for producing benzylamines. wikipedia.org Systematic investigations into substituted benzylamine derivatives gained momentum in the early 21st century.

Early chemical literature relevant to analogous structures often focused on the synthesis and characterization of various N-substituted and ring-substituted benzylamines. For example, research has explored the synthesis of N-alkylbenzylamines and the effects of different substituents on their chemical properties. The development of catalytic systems, such as those using palladium, has been crucial for achieving specific C-H functionalization of benzylamine derivatives, allowing for the synthesis of complex molecules. acs.orgrsc.org

Current Research Landscape of this compound and Related Molecules

The current research landscape for this compound itself is primarily as a commercially available research chemical. bldpharm.comscbt.com However, the broader class of substituted benzylamines and related phenethylamines is an active area of investigation.

Modern research often involves advanced analytical techniques to differentiate between closely related isomers. ojp.govresearchgate.net For instance, mass spectrometry and liquid chromatography are used to distinguish between regioisomeric and isobaric amines, which is critical in forensic and analytical chemistry. ojp.govresearchgate.net

Furthermore, the synthesis of novel derivatives continues to be a focus. Research groups are developing new catalytic methods for the efficient and selective synthesis of functionalized benzylamines. acs.orgrsc.org These compounds are then often evaluated for their biological activities. For example, various substituted benzylamine derivatives have been synthesized and tested for their potential as kinase inhibitors, which are important in cancer research, or as agents targeting other biological pathways. researchgate.neted.ac.uk The study of such molecules contributes to the growing library of chemical probes and potential starting points for drug discovery programs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLALHMIFXHJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Ethoxybenzyl 2 Propanamine

Established Synthetic Routes for N-(4-Ethoxybenzyl)-2-propanamine Derivatives

Reductive amination is a widely utilized and versatile method for synthesizing amines. purdue.edu This process involves the reaction of a carbonyl compound, in this case, 4-ethoxybenzaldehyde, with an amine, isopropylamine (B41738), in the presence of a reducing agent. libretexts.orgyoutube.com The reaction proceeds through the initial formation of an imine intermediate, which is then reduced to the final secondary amine. libretexts.orgyoutube.com

The general reaction is as follows: 4-Ethoxybenzaldehyde + Isopropylamine → [Imine Intermediate] --(Reducing Agent)--> this compound

This method is highly efficient for producing a wide range of substituted amines. purdue.edunih.gov

The formation of secondary amines can also be achieved through the alkylation of a primary amine. libretexts.org In the context of synthesizing this compound, this would involve the reaction of 4-ethoxybenzylamine with a suitable 2-propyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the primary amine acts as the nucleophile. libretexts.org

However, a significant drawback of this method is the potential for over-alkylation. libretexts.orgionike.com The newly formed secondary amine can compete with the starting primary amine and react further with the alkyl halide to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.org To circumvent this, alternative methods using a protecting group on the primary amine, which is later removed, can be employed. For instance, a primary amine can be converted to a sulfonamide, which is then alkylated and subsequently deprotected to yield the desired secondary amine. orgsyn.org

The reaction can be represented as: 4-Ethoxybenzylamine + 2-Halopropane → this compound + Hydrogen Halide

Various bases can be used to neutralize the hydrogen halide byproduct and drive the reaction to completion. researchgate.net

Recent advancements have explored the use of various catalytic systems to facilitate such one-pot reactions, including gold clusters supported on porous coordination polymers, which can promote the sequential oxidation of an alcohol to an aldehyde followed by reductive amination. d-nb.info While not directly demonstrated for this compound, these methodologies highlight the potential for developing efficient one-pot systems for its synthesis.

Novel Approaches in this compound Synthesis

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of significant importance in various fields, particularly pharmaceuticals. chiralpedia.com While this compound itself is not chiral, the principles of asymmetric synthesis and chiral induction are relevant for the synthesis of its chiral derivatives or analogs. Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other, guided by a chiral influence. scripps.edunih.gov

Methods for achieving asymmetric synthesis of amines include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. sigmaaldrich.commdpi.com For instance, a chiral auxiliary can be attached to the amine or the benzyl (B1604629) group, directing the subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed to yield the chiral product. Chiral catalysts, such as those based on transition metals with chiral ligands, can also be employed to catalyze the formation of a specific enantiomer. scripps.edunih.gov

Recent developments have focused on metal-free organocatalysis for the asymmetric synthesis of 2-arylethylamines, a class of compounds structurally related to this compound. mdpi.com

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. syr.edunih.gov The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, is particularly relevant for the synthesis of benzylamine (B48309) derivatives. syr.edu This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, this could potentially involve the reaction of 4-ethoxybenzyl halide with isopropylamine. While direct N-arylation of amines is a common application, the N-alkylation of amines using benzyl halides is also feasible. nih.gov Palladium catalysts can also be used for the functionalization of existing benzylamine structures. For example, palladium-catalyzed C-H activation can be used to introduce substituents at specific positions on the aromatic ring of a benzylamine derivative. nih.govresearchgate.net

Recent research has focused on developing more efficient and versatile palladium catalysts with improved ligands to expand the scope and applicability of these coupling reactions. syr.edumit.edursc.org

Derivatization and Structural Modification Studies

The structure of this compound, featuring a secondary amine on a propane (B168953) chain and a substituted aromatic ring, presents two primary sites for chemical modification: the propanamine moiety and the ethoxybenzyl moiety.

Chemical Functionalization of the Propanamine Moiety

The secondary amine of the propanamine group is a key site for functionalization, most commonly through acylation reactions. This type of transformation is well-documented for analogous amine-containing compounds.

One common modification is N-acetylation. For instance, in studies on related thiazolidine-2,4-dione analogues, secondary amines have been successfully acetylated using acetic anhydride (B1165640) in the presence of a base like triethylamine. nih.gov Another significant class of derivatizing agents are perfluoroacylating agents. Studies on regioisomeric molecules related to phenethylamines have shown that derivatization with reagents such as trifluoroacetic anhydride (TFA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) can yield stable amide derivatives. ojp.gov These reactions are valuable not only for creating new molecular entities but also for analytical purposes, as the resulting derivatives often exhibit unique fragmentation patterns in mass spectrometry, aiding in structural elucidation. ojp.gov

Table 1: Examples of N-Acylation Reactions on Analogous Amine Structures

| Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Acetic Anhydride | Triethylamine, Dichloromethane, Room Temp | N-Acetyl Amide | nih.gov |

Modifications of the Ethoxybenzyl Moiety

The ethoxybenzyl portion of the molecule offers several avenues for structural modification, including alteration of the substituent pattern on the aromatic ring and changes to the ethoxy group itself.

Research on compounds containing a 4-ethoxyphenyl group has explored the impact of altering the position of the ethoxy substituent. For example, moving the ethoxy group from the 4-position to the 2-position of the phenyl ring has been shown to influence the biological activity profile in certain classes of molecules. nih.gov Furthermore, studies have also investigated the complete removal of the 4-ethoxy group or its replacement with other functionalities to probe its role in molecular interactions. nih.gov

The aromatic ring can be further functionalized through electrophilic aromatic substitution. Selective chlorination of aromatic precursors using reagents like N-chlorosuccinimide (NCS) has been demonstrated to be an effective method for introducing halogen atoms at specific positions. researchgate.net In other related systems, various substitutions on the benzoyl moiety, including the introduction of chloro, fluoro, and methyl groups, have been systematically explored to build structure-activity relationships. nih.gov

Table 2: Examples of Modifications on Analogous Ethoxybenzyl Moieties

| Modification Type | Reagent/Method | Outcome | Reference |

|---|---|---|---|

| Isomerization | Chemical Synthesis | Shift of ethoxy group from 4- to 2-position | nih.gov |

| Substitution | N-Chlorosuccinimide (NCS) | Introduction of chlorine atom(s) onto the aromatic ring | researchgate.net |

| Substitution | Various (e.g., for fluoro, chloro, methyl groups) | Introduction of diverse substituents on the aromatic ring | nih.gov |

| Removal | Chemical Synthesis | Complete removal of the ethoxy group | nih.gov |

Chemoenzymatic and Biocatalytic Transformations of Analogues

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, provides powerful and sustainable routes to chiral molecules and their analogues. nih.govmdpi.comnih.gov Given that this compound is a chiral secondary amine, biocatalytic methods are particularly relevant for its stereoselective synthesis and modification.

A key application of biocatalysis is in the resolution of racemic amines. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly effective in catalyzing the kinetic resolution of racemic amines through enantioselective N-acetylation. mdpi.com In such a process, one enantiomer of the amine is selectively acetylated, allowing for the separation of the unreacted amine enantiomer from the newly formed amide product, both in high enantiomeric excess. mdpi.com

Another powerful biocatalytic strategy involves the use of amine dehydrogenases (AmDHs) or transaminases (TAs) for the reductive amination of a ketone precursor. nih.gov This approach could theoretically be applied to synthesize this compound by reacting 4-ethoxybenzylacetone with an appropriate amine donor in the presence of a suitable enzyme. These biocatalytic systems often incorporate cofactor recycling mechanisms, making them highly efficient and suitable for larger-scale production. nih.gov

The broader field of biocatalysis offers a vast toolkit that could be applied to analogues of this compound. acsgcipr.org Enzymes from various classes, including oxidoreductases, could potentially be engineered to perform selective hydroxylations or other modifications on the aromatic ring or alkyl chain. nih.gov These chemoenzymatic strategies represent a frontier in creating structural diversity from a common molecular scaffold. beilstein-journals.orgnih.govsemanticscholar.org

Table 3: Potential Biocatalytic Transformations for Analogues of this compound

| Enzyme Class | Transformation | Substrate Analogue | Product Type | Reference |

|---|---|---|---|---|

| Lipase (e.g., CAL-B) | Enantioselective N-acetylation (Kinetic Resolution) | Racemic amine | Enantiopure amine and N-acetyl amide | mdpi.com |

Advanced Spectroscopic and Computational Structural Elucidation of N 4 Ethoxybenzyl 2 Propanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbon atoms within a molecule. By analyzing chemical shifts, signal multiplicities, and correlation spectra, a complete structural assignment can be deduced. The following sections detail the predicted NMR data for N-(4-Ethoxybenzyl)-2-propanamine.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The electron-donating ethoxy group and the electron-withdrawing amine influence the chemical shifts of the aromatic and benzylic protons, respectively. The isopropyl group will present a characteristic splitting pattern. A broad singlet corresponding to the amine (N-H) proton is also anticipated, the chemical shift of which can be concentration and solvent-dependent.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| a | 1.0 - 1.2 | Doublet | ~6.5 | 6H |

| b | 1.3 - 1.5 | Triplet | ~7.0 | 3H |

| c | 1.5 - 2.0 | Singlet (broad) | - | 1H |

| d | 2.8 - 3.0 | Septet | ~6.5 | 1H |

| e | 3.6 - 3.8 | Singlet | - | 2H |

| f | 3.9 - 4.1 | Quartet | ~7.0 | 2H |

| g | 6.8 - 7.0 | Doublet | ~8.5 | 2H |

| h | 7.1 - 7.3 | Doublet | ~8.5 | 2H |

Note: These are predicted values. Actual experimental values may vary.

Figure 1: Chemical structure of this compound with protons labeled (a-h) corresponding to the predicted ¹H NMR data.

Figure 1: Chemical structure of this compound with protons labeled (a-h) corresponding to the predicted ¹H NMR data.Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The aromatic region will show four distinct signals due to the substituent, while the aliphatic region will account for the ethoxy, benzylic, and isopropyl carbons.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | 14.5 - 15.5 |

| C2 | 22.0 - 23.0 |

| C3 | 48.0 - 50.0 |

| C4 | 53.0 - 55.0 |

| C5 | 63.0 - 64.0 |

| C6 | 114.0 - 115.0 |

| C7 | 129.0 - 130.0 |

| C8 | 131.0 - 132.0 |

| C9 | 157.0 - 158.0 |

Note: These are predicted values based on established chemical shift ranges. Actual experimental values may vary.

Figure 2: Chemical structure of this compound with carbons labeled (1-9) corresponding to the predicted ¹³C NMR data.

Figure 2: Chemical structure of this compound with carbons labeled (1-9) corresponding to the predicted ¹³C NMR data.Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (typically over two to three bonds). For this compound, the following key correlations are expected:

A strong cross-peak between the isopropyl methine proton (d) and the isopropyl methyl protons (a).

A cross-peak between the ethoxy methylene (B1212753) protons (f) and the ethoxy methyl protons (b).

Correlations between adjacent aromatic protons, if their coupling is resolved.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). caspre.ca It is invaluable for assigning carbon signals based on previously assigned proton signals. Expected correlations include: (a-C2), (b-C1), (d-C3), (e-C4), (f-C5), (g-C6), and (h-C7).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which helps to piece together the molecular skeleton. youtube.com Key expected HMBC correlations would be:

From the benzylic protons (e) to the isopropyl methine carbon (C3) and the aromatic carbons (C7, C8, C9).

From the isopropyl methyl protons (a) to the isopropyl methine carbon (C3).

From the aromatic protons (g, h) to neighboring aromatic carbons and the benzylic carbon (C4).

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecule. For this compound (C₁₂H₁₉NO), the expected exact mass for the protonated molecular ion [M+H]⁺ can be calculated.

Calculated HRMS Data:

| Ion | Elemental Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C₁₂H₂₀NO⁺ | 194.1539 |

This high-resolution value can distinguish it from other ions with the same nominal mass but different elemental compositions, confirming the molecular formula. nmrdb.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The technique provides a retention time for the compound and a mass spectrum based on its electron ionization (EI) fragmentation pattern. docbrown.info The fragmentation of this compound is predicted to follow established pathways for amines and benzyl (B1604629) ethers.

Predicted Key Fragment Ions in GC-MS Analysis:

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

| 193 | [C₁₂H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 178 | [C₁₁H₁₆NO]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group (M-15). |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage leading to the ethoxybenzyl cation. |

| 107 | [C₇H₇O]⁺ | Rearrangement and loss of ethylene (B1197577) from the ethoxybenzyl fragment. |

| 72 | [C₄H₁₀N]⁺ | α-cleavage with loss of the ethoxybenzyl radical. |

| 44 | [C₂H₆N]⁺ | α-cleavage with loss of a methyl group from the isopropylamine (B41738) fragment. |

The most characteristic fragmentation for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would lead to a prominent ion at m/z 72. Another significant fragmentation pathway involves cleavage at the benzylic position, generating a stable ethoxybenzyl cation (m/z 121), which can further fragment.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are crucial for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic vibrational modes would be expected.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (secondary amine) | 3300-3500 (weak) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=C (aromatic ring) | 1500-1600 | Stretching |

| C-O-C (ether) | 1000-1300 | Asymmetric & Symmetric Stretching |

| C-N | 1080-1360 | Stretching |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about the vibrational modes in a molecule and is particularly useful for non-polar bonds and symmetric vibrations, which may be weak in the FT-IR spectrum. For this compound, Raman spectroscopy would be expected to show strong signals for the aromatic ring and the aliphatic C-H bonds.

Computational Chemistry and Quantum Mechanical Studies

Computational methods are often used to complement experimental data and to predict molecular properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be used to:

Optimize the molecular geometry to find the most stable conformation.

Predict vibrational frequencies (FT-IR and Raman spectra) to aid in the interpretation of experimental spectra.

Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

Determine the electrostatic potential surface to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical DFT Calculation Parameters

| Parameter | Example Value/Method |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | Polarizable Continuum Model (PCM), if studying in solution |

Without specific published research, any data presented would be purely theoretical.

Conformational Analysis and Energy Minimization Studies

No specific studies on the conformational analysis or energy minimization of this compound were found in the reviewed literature. Therefore, no data on its preferred conformations or the energy differences between them can be provided at this time.

Molecular Interactions and Receptor Studies of N 4 Ethoxybenzyl 2 Propanamine Analogues

Ligand Binding Studies with Receptor Systems

Ligand binding assays are fundamental in characterizing the interaction of a compound with its biological target. These studies provide quantitative measures of binding affinity and can reveal the selectivity of a compound for different receptors.

In vitro binding assays using non-human receptor systems are instrumental in the initial characterization of novel compounds. While specific binding data for N-(4-Ethoxybenzyl)-2-propanamine is not extensively available in the public domain, studies on structurally related compounds provide valuable insights. For instance, research on 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues has demonstrated that the nature of the substituent at the 4-position of the phenyl ring significantly influences binding affinity at serotonin (B10506) 5-HT2A and 5-HT2B receptors. A quantitative structure-activity relationship (QSAR) analysis revealed a correlation between the lipophilicity of the 4-position substituent and the binding affinity at these receptors. Given that this compound possesses a 4-ethoxy group, its lipophilic character is expected to contribute to its binding profile.

The general structure of N-benzyl-2-propanamine (N-benzylisopropylamine) has been a scaffold for developing ligands for various receptors. For example, derivatives have been synthesized and tested for their catalytic effect in specific reactions, indicating their potential to interact with active sites.

| Analogue Class | Receptor System | Key Findings | Reference |

| 4-Substituted 2,5-dimethoxyphenyl isopropylamines | Serotonin 5-HT2A/2B (rat, human) | Affinity correlates with the lipophilicity of the 4-substituent. | |

| N-benzyl-isopropylamine | Not specified | Used as a template for molecularly imprinted polymers. |

For example, in a series of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues, while binding affinities at 5-HT2A and 5-HT2B receptors were correlated, the functional activity (agonist versus antagonist) at the 5-HT2B receptor was not predictable from the affinity alone. This underscores the subtle structural modifications that can dramatically alter the functional consequences of receptor binding. The ethoxy group at the 4-position of this compound is a key feature that would need to be evaluated for its contribution to selectivity across various receptor subtypes.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying the chemical moieties responsible for biological activity.

The substitution pattern on both the benzyl (B1604629) ring and the amine group of N-benzyl-2-propanamine analogues can have a profound impact on their pharmacological activity.

Alkoxybenzyl Substituents: Studies on various N-(alkoxybenzyl)amine derivatives have shown that the position and nature of the alkoxy group are critical. For example, the synthesis of disubstituted 5-(3-methyl-4-alkoxybenzyl)pyrimidines has been explored for their antitumor activity, indicating that the 4-alkoxybenzyl moiety can be a key pharmacophore.

N-Alkyl Substituents: The isopropyl group in this compound is a crucial feature. In other classes of receptor ligands, the

Molecular Docking and Computational Modeling of Receptor Interactions

Prediction of Binding Poses and Interaction Modes

The prediction of how a ligand, such as an this compound analogue, binds to its receptor is a cornerstone of modern drug design. Computational docking studies are frequently employed to forecast the most likely binding poses and the specific molecular interactions that stabilize the ligand-receptor complex. These studies can provide insights into how variations in the analogue's structure can affect its binding affinity and selectivity. acs.org

For analogues of this compound, it is hypothesized that the ethoxybenzyl group plays a significant role in anchoring the molecule within a hydrophobic pocket of a target receptor. The amine function is predicted to form key hydrogen bonds or ionic interactions with specific amino acid residues, such as aspartate or glutamate, within the binding site. The isopropyl group may contribute to binding through van der Waals interactions, fitting into a smaller, complementary hydrophobic pocket. The precise orientation and conformation of the bound ligand are determined by the collective contribution of these interactions. acs.orgnih.gov

Energetic Analysis of Ligand-Receptor Complexes

A comprehensive energetic analysis of ligand-receptor complexes is essential to quantify the strength of the binding interaction. This analysis typically involves the calculation of the binding free energy, which is composed of several energetic terms, including electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. nih.gov Computational methods, such as Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), are often used to estimate these energies.

Enzymatic Interaction Studies

Beyond receptor binding, the interaction of this compound analogues with enzymes is a critical area of investigation. These studies aim to determine if the compounds can modulate the activity of specific enzymes, which could be a mechanism for their therapeutic effects. google.com

Investigation of Enzyme Inhibition Profiles

The investigation of enzyme inhibition profiles involves screening this compound analogues against a panel of enzymes to identify any inhibitory activity. nih.govresearchgate.net These assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the compound. The results can reveal whether an analogue is a specific inhibitor of a single enzyme or a broader-spectrum inhibitor that affects multiple enzymes.

For example, analogues might be tested against enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), given the structural resemblance of these compounds to known substrates and inhibitors of these enzymes. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

| Analogue | Target Enzyme | IC50 (µM) |

| Analogue A | MAO-A | 15.2 |

| Analogue B | MAO-B | 8.5 |

| Analogue C | COMT | > 100 |

This is a hypothetical data table for illustrative purposes.

Kinetic Characterization of Enzyme Modulation

Once an inhibitory profile is established, a detailed kinetic characterization is performed to understand the mechanism of enzyme modulation. ibmc.msk.runih.govnih.gov This involves determining key kinetic parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Analytical Method Development and Validation for N 4 Ethoxybenzyl 2 Propanamine

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for separating components of a mixture, making them ideal for the analysis of N-(4-Ethoxybenzyl)-2-propanamine, potentially isolating it from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis. For this compound, a reversed-phase HPLC method would likely be the most suitable approach.

Method Development Considerations:

Column: A C18 or C8 column would be a good starting point, offering a non-polar stationary phase that can effectively retain the analyte. The aromatic ring and the alkyl chain of this compound will interact with the stationary phase.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. The ratio of these solvents would be optimized to achieve adequate retention and separation. Gradient elution, where the solvent composition changes over time, could be employed to ensure the elution of all components with good peak shape. tandfonline.com

Detection: Given the presence of a benzene (B151609) ring, UV detection at a wavelength around 254 nm or a more specific wavelength determined by a UV scan of the compound would be appropriate. oup.com For enhanced sensitivity and selectivity, a diode array detector (DAD) or a mass spectrometer (MS) could be used.

Derivatization: To improve detectability, especially for trace analysis, pre-column derivatization with a fluorescent tagging reagent like 2-(9-carbazole)-ethyl-chloroformate (CEOC) can be considered. researchgate.net

A hypothetical HPLC method for this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 274 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications for Purity and Quantification

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. While direct analysis of amines by GC can be challenging due to their polarity leading to peak tailing, derivatization can overcome this issue. mdpi.comlabrulez.com

Method Development Considerations:

Derivatization: To increase volatility and reduce polarity, this compound can be derivatized. Common derivatizing agents for amines include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or chloroformates. researchgate.net For instance, reaction with benzenesulphonyl chloride can form a more stable sulphonamide derivative suitable for GC analysis. nih.gov

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), would be a common choice. For underivatized amines, specialized columns treated to reduce active sites are available.

Detector: A Flame Ionization Detector (FID) would provide a robust and linear response for quantification. For higher selectivity and sensitivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) could be utilized. researchgate.net

Injector and Oven Temperature: The injector temperature should be high enough to ensure rapid volatilization without causing degradation. The oven temperature program would be optimized to achieve separation from any impurities.

A potential GC method for the analysis of derivatized this compound is detailed below.

| Parameter | Condition |

| Derivatizing Agent | Trifluoroacetic Anhydride (B1165640) |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | FID at 300 °C |

Spectrophotometric and Colorimetric Detection Methods for Amines

Spectrophotometric and colorimetric methods offer simpler and often more rapid alternatives to chromatography for the quantification of amines, although they may lack the same degree of specificity. These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the amine concentration.

One potential method involves the reaction of the secondary amine with a reagent like p-benzoquinone in an ethanol (B145695) medium. This reaction can produce a colored product with a maximum absorption that can be measured using a spectrophotometer. nih.govcolab.ws Another approach could utilize the reaction with 2,4-dinitrofluorobenzene (DNFB), which is known to react with primary and secondary amines to form colored derivatives. researchgate.net

A method for the spectrophotometric determination of some aromatic amines involves their reaction with an Fe(III)-ferrozine complex. The amine reduces Fe(III) to Fe(II), which then forms a colored complex with ferrozine, with maximum absorbance at 562 nm. nih.gov While this compound is not purely an aromatic amine, the presence of the benzyl (B1604629) group might allow for a similar reaction, which would need to be experimentally verified.

Electrochemical Methods for Detection and Quantification

Electrochemical methods provide a highly sensitive means of detecting and quantifying electroactive compounds. The applicability of these methods to this compound would depend on its electrochemical properties.

Direct electrochemical oxidation of the amine group at an electrode surface could be a viable detection method, often coupled with HPLC. aalto.fi However, if the native molecule is not sufficiently electroactive, derivatization can be employed to introduce an electroactive group. nih.govnih.gov For example, acylation with an N-hydroxysuccinimide ester of an electroactive carboxylic acid can produce a derivative that is readily detected electrochemically. nih.gov

The use of modified electrodes, for instance, with carbon nanotubes or specific redox mediators, can enhance the sensitivity and selectivity of electrochemical detection for amines. rsc.orgmdpi.com

Advanced Detection Technologies for Trace Analysis of Amines

For the analysis of trace levels of amines, highly sensitive and selective detection technologies are required.

Tandem Mass Spectrometry (MS/MS): When coupled with either GC or HPLC, tandem mass spectrometry (GC-MS/MS or LC-MS/MS) offers exceptional selectivity and sensitivity. By selecting a specific parent ion of this compound and monitoring its characteristic fragment ions, it is possible to achieve very low limits of detection and eliminate interferences from complex matrices. nih.gov

Ion Chromatography (IC): IC can be a powerful technique for the trace analysis of amines, especially in aqueous samples. It allows for the separation of ionic species and, when coupled with a sensitive detector like a conductivity detector, can achieve low detection limits. metrohm.comchromatographyonline.com

Chemiluminescence Detection: Following GC separation, a thermal energy analyzer modified for nitrogen detection can provide highly selective and sensitive detection of nitrogen-containing compounds like amines. nih.gov

Method Validation Strategies (Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantitation)

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgeuropa.eu

The key validation parameters are:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. This is typically assessed by analyzing spiked samples and demonstrating that the analyte peak is free from interference. derpharmachemica.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis. bohrium.com

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is usually determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. derpharmachemica.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The table below summarizes the typical acceptance criteria for these validation parameters.

| Validation Parameter | Acceptance Criteria (Typical) |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

Advanced Research Applications and Potential Preclinical Utility of N 4 Ethoxybenzyl 2 Propanamine Analogues

Exploration as Chemical Probes for Biological Systems

N-substituted benzylamine (B48309) moieties are valuable components in the design of chemical probes for studying biological systems. researchgate.net Chemical probes are small molecules used to study and manipulate biological processes and are essential tools in chemical biology and drug discovery. nih.gov The utility of benzylamine derivatives in this context stems from their chemical properties, which can be tailored for specific applications.

One notable application is in the development of fluorescent probes. For instance, substituted benzylamines have been used as head groups for "flipper probes," which are mechanosensitive fluorescent molecules used to image membrane tension in living cells. researchgate.net These probes can be designed to target specific organelles, such as early endosomes, by modifying the properties of the benzylamine group. researchgate.net The basicity of the benzylamine can be fine-tuned to control the probe's localization and retention within cellular compartments with specific pH characteristics. researchgate.net

Furthermore, natural products and their derivatives, which often contain amine structures, are frequently used as chemical probes to explore biological pathways. nih.gov The structural features of these compounds make them ideal for selectively targeting proteins and elucidating their roles in cellular processes. nih.gov This suggests that analogues of N-(4-Ethoxybenzyl)-2-propanamine could potentially be functionalized to serve as selective probes for various biological targets.

In Vitro Preclinical Investigations in Cell-Based Assays (non-human)

In vitro cell-based assays are crucial for determining the biological activity of novel compounds. Analogues of this compound have been investigated in such assays to assess their potential for modulating specific cellular pathways and to understand their structure-activity relationships (SAR).

Cellular Uptake and Distribution Studies

Studies on related compounds, such as certain amide bond bioisosteres, have shown that modifications to the chemical structure can significantly impact metabolic stability and membrane permeability. nih.gov For example, the replacement of an amide with an oxadiazole in a series of γ-secretase inhibitors improved metabolic stability and pharmacokinetic properties in animal models. nih.gov This highlights the potential for modifying the this compound scaffold to optimize its cellular uptake and distribution characteristics for specific research applications.

Modulation of Specific Cellular Pathways

Substituted benzylamine analogues have demonstrated the ability to modulate the activity of various enzymes and receptors in cell-based assays.

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): A series of substituted aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3, an enzyme involved in testosterone (B1683101) biosynthesis and a potential target for prostate cancer therapy. mdpi.comcam.ac.uk SAR studies revealed that modifications to the benzylamine core structure significantly impact inhibitory activity. For example, N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide and N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide were found to be potent inhibitors with IC50 values of 76 nM and 74 nM, respectively. cam.ac.uk

Table 1: Inhibitory Activity of Selected Benzylamine Analogues against 17β-HSD3

| Compound | Description | IC50 (nM) |

|---|---|---|

| 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 |

| 30 | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 |

| 32 | S-(+)-enantiomer of a racemic C-allyl derivative | 370 |

Modulation of Serotonin (B10506) 2C (5-HT2C) Receptors: N-substituted 2-phenylcyclopropylmethylamines have been developed as functionally selective agonists for the serotonin 2C (5-HT2C) receptor, which is a target for antipsychotic medications. nih.gov The N-benzyl derivative of (1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine, compound (+)-19, exhibited an EC50 of 24 nM at the 5-HT2C receptor and showed selectivity over the 5-HT2B receptor. nih.gov

Table 2: 5-HT2C Receptor Agonist Activity of Selected N-Substituted 2-Phenylcyclopropylmethylamines

| Compound | Description | 5-HT2C EC50 (nM) | 5-HT2C Emax (%) |

|---|---|---|---|

| (+)-15a | N-methyl derivative | 23 | 71 |

| (+)-19 | N-benzyl derivative | 24 | Not Reported |

In Vivo Preclinical Model Applications (non-human, excluding direct therapeutic use)

In vivo studies in animal models are essential for characterizing the pharmacokinetic properties and mechanism-based efficacy of new chemical entities.

Pharmacokinetic Characterization in Animal Models

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), determines its concentration and duration of action in the body. While specific pharmacokinetic data for this compound are not available, studies on related structures provide insights into potential metabolic pathways. For example, N-substituted benztropine (B127874) analogues, which are atypical dopamine (B1211576) transport inhibitors, have been studied for their pharmacokinetic properties and ability to antagonize the effects of cocaine in self-administration models. science.gov

Pharmacokinetic studies of other small molecules, such as the ingredients of the herbal medicine Maobushisaishinto, have been conducted in rats to determine their plasma concentration-time profiles after oral administration. nih.gov Such studies are critical for understanding the bioavailability and in vivo behavior of compounds and would be a necessary step in the preclinical development of any this compound analogue.

Mechanism-Based Efficacy Studies in Defined Biological Systems

Mechanism-based efficacy studies aim to demonstrate that a compound's biological effect in an in vivo model is due to its intended mechanism of action. For analogues of this compound, this would involve selecting an appropriate animal model based on the in vitro findings.

For instance, if an analogue were found to be a potent 5-HT2C agonist, its efficacy could be tested in an amphetamine-induced hyperactivity model in rodents, which is a common model for assessing antipsychotic-like activity. nih.gov Compound (+)-19, an N-benzyl analogue, showed significant activity in this model, supporting its potential as an antipsychotic agent. nih.gov

Similarly, if an analogue were developed as a 17β-HSD3 inhibitor, its efficacy could be evaluated in a prostate cancer xenograft model by measuring its ability to inhibit tumor growth and reduce testosterone levels within the tumor microenvironment. cam.ac.uk

Structure-Based Design Principles for Analogues in Chemical Biology Research

The rational design of analogues of a parent compound is a cornerstone of chemical biology and medicinal chemistry. For this compound, a substituted phenethylamine (B48288), structure-based design principles are guided by understanding how specific structural modifications influence interactions with biological targets. wikipedia.org By systematically altering the three primary components of the molecule—the 4-ethoxyphenyl ring, the benzyl-amine core, and the N-isopropyl group—researchers can develop chemical probes to explore biological pathways, map receptor binding pockets, and optimize for desired activities. The overarching goal is to generate a library of related molecules to elucidate structure-activity relationships (SAR). woarjournals.orgslideshare.net

The core strategy involves making discrete modifications to the lead structure and assessing the impact on biological activity. This iterative process allows for the development of a pharmacophore model, which defines the key chemical features required for biological action.

The Phenethylamine Scaffold and Key Structural Regions

The structure of this compound can be dissected into three key regions for analogue design:

Region A: The 4-Ethoxyphenyl Moiety: This aromatic ring is a critical recognition element. Modifications here can probe hydrophobic, steric, and electronic interactions within a target's binding site.

Region B: The Benzyl-Amine Core: The linkage between the phenyl ring and the nitrogen atom, including the N-benzyl group itself, is crucial for correct positioning and orientation. N-benzyl substitution on phenethylamines is known to dramatically affect receptor affinity and functional activity. nih.gov

Region C: The N-Alkyl Substituent: The isopropyl group on the nitrogen atom can explore steric tolerance in a specific region of the binding pocket.

Design Principles for Region A: The 4-Ethoxyphenyl Moiety

The 4-ethoxy group is a key feature, providing a specific combination of size, lipophilicity, and potential hydrogen bond accepting capability via the ether oxygen. jneurosci.org Designing analogues by modifying this region can reveal the precise requirements of the target's binding pocket.

Alkoxy Group Variation: Changing the length of the alkyl chain of the ether (e.g., from ethoxy to methoxy (B1213986) or propoxy) can determine the optimal size and lipophilicity for the pocket. A shorter chain like methoxy might be favorable if the pocket is sterically constrained, while a longer chain like propoxy could enhance van der Waals interactions if the pocket is larger. oup.com

Positional Isomerism: Moving the ethoxy group from the para (4) position to the meta (3) or ortho (2) position helps to map the spatial arrangement of the binding site. A significant loss or gain of activity upon such a change indicates a highly defined binding orientation.

Bioisosteric Replacement: The ethoxy group can be replaced with bioisosteres—different functional groups with similar physical or chemical properties—to fine-tune interactions. nih.govipinnovative.com For example, replacing the ether oxygen with sulfur to give an ethylthio group would alter hydrogen bonding capacity while retaining similar steric bulk. Substituting the ethoxy group with a trifluoromethoxy group would significantly change the electronic properties of the ring. Halogen substitutions (e.g., fluoro, chloro) at the 4-position can also serve as effective probes for electronic and hydrophobic interactions. nih.govnih.gov

Table 1: Analogue Design Strategy for the 4-Substituted Phenyl Ring

| Modification Type | Example Substituent (R) | Rationale for Design | Potential Information Gained |

|---|---|---|---|

| Alkoxy Chain Length | Methoxy (-OCH₃) | Probes for steric hindrance in the binding pocket. | Determines optimal size/lipophilicity for the substituent. |

| Propoxy (-OCH₂CH₂CH₃) | Explores potential for additional hydrophobic interactions. | Defines the size limits of the hydrophobic pocket. | |

| Positional Isomerism | 3-Ethoxy | Tests the spatial requirements of the receptor. | Maps the specific orientation needed for binding. |

| Bioisosteric Replacement | 4-Fluoro (-F) | Introduces a small, electronegative group. u-tokyo.ac.jp | Probes for electronic sensitivity and halogen bonding. |

| 4-Trifluoromethoxy (-OCF₃) | Alters electronic properties and lipophilicity. | Evaluates tolerance for electronically distinct groups. |

Design Principles for Region B: The Benzyl-Amine Core

The N-benzylphenethylamine scaffold is a privileged structure in medicinal chemistry. mdpi.com The distance and conformational flexibility between the aromatic ring and the amine nitrogen are critical, as is the nature of the N-benzyl group itself.

N-Benzyl Ring Substitution: Adding substituents to the benzyl (B1604629) ring can introduce new interaction points. For instance, placing a hydroxyl or methoxy group at the ortho position of the N-benzyl ring has been shown in related phenethylamine series to dramatically enhance selectivity and potency for specific receptors. nih.gov

Linker Modification: The ethylene (B1197577) linker in the phenethylamine core is generally considered optimal for many targets. Shortening or lengthening this chain (e.g., to a methylene (B1212753) or propylene (B89431) linker) typically reduces activity, confirming the critical spacing between the aromatic ring and the amine nitrogen. acs.org

Table 2: Analogue Design Strategy for the N-Benzyl Group

| Modification Type | Example Analogue Structure | Rationale for Design | Potential Information Gained |

|---|---|---|---|

| N-Benzyl Substitution | N-(2-Hydroxybenzyl) | Introduce a hydrogen bond donor/acceptor near the core. nih.gov | Probes for polar contacts in the N-benzyl binding region. |

| N-(4-Fluorobenzyl) | Modify electronics of the benzyl ring. nih.gov | Assesses sensitivity to electronic changes in this region. |

| Heterocyclic Replacement | N-(Pyridin-2-ylmethyl) | Introduce a hydrogen bond acceptor (pyridine nitrogen). acs.org | Determines if a basic nitrogen is tolerated or favorable. |

Design Principles for Region C: The N-Alkyl Substituent

The N-isopropyl group of the propanamine moiety directly probes a region of the binding site adjacent to the core amine.

Alkyl Group Size: Varying the size of the N-alkyl group (e.g., from isopropyl to methyl, ethyl, or tert-butyl) is a classic SAR strategy. slideshare.net A preference for a smaller group like methyl would suggest a sterically constrained pocket, whereas tolerance for a larger tert-butyl group would indicate a more open and accommodating region.

Conformational Restriction: The flexibility of the N-substituent can be reduced by incorporating it into a ring system. For example, replacing the N-benzyl and N-isopropyl groups with a single, conformationally restricted group like a 3-phenylpiperidine (B1330008) can lock the geometry and often leads to an increase in potency by reducing the entropic penalty of binding. acs.org

Table 3: Analogue Design Strategy for the N-Alkyl Group

| Modification Type | Example Substituent | Rationale for Design | Potential Information Gained |

|---|---|---|---|

| Alkyl Group Variation | N-Methyl | Reduces steric bulk at the nitrogen atom. | Defines the lower limit of size tolerance. |

| N-tert-Butyl | Increases steric bulk significantly. slideshare.net | Probes the upper limit of the pocket's size. |

| Conformational Restriction | 3-Phenylpiperidine | Reduces the number of rotatable bonds. acs.org | Evaluates the benefit of a pre-organized, rigid conformation. |

By employing these structure-based design principles, a systematic exploration of the chemical space around this compound can be achieved. The resulting analogues serve as powerful chemical tools, enabling researchers to dissect complex biological systems and providing a rational pathway toward developing probes with highly specific and optimized properties for advanced research applications.

Future Directions and Emerging Research Avenues for N 4 Ethoxybenzyl 2 Propanamine

Development of Novel and Sustainable Synthetic Pathways

The synthesis of N-alkylated amines, such as N-(4-ethoxybenzyl)-2-propanamine, is a cornerstone of organic chemistry. Future research will likely focus on developing more environmentally friendly and efficient synthetic routes, moving away from traditional methods that may involve harsh reagents or produce significant waste.

One of the most promising areas is the advancement of reductive amination . acsgcipr.org This methodology, which involves the reaction of an aldehyde or ketone with an amine, is a greener alternative to methods using alkyl halides. acsgcipr.org Future efforts will likely concentrate on the use of novel catalysts to improve efficiency and selectivity. For instance, the development of catalysts based on earth-abundant metals like iron or nickel presents a sustainable alternative to precious metal catalysts. rsc.orgacs.orgrug.nl Research into recyclable iron-based Lewis catalysts and nickel-based systems for the N-alkylation of amines with alcohols demonstrates a move towards more economical and greener synthetic conditions. rsc.orgresearchgate.net

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is another key area of future development. rsc.org This strategy, which combines dehydrogenation, an intermediate reaction, and hydrogenation in a one-pot synthesis, is highly atom-economical. rsc.org The development of novel bimetallic catalysts, such as Fe-Pd systems, could offer superior performance for the N-alkylation of amines with alcohols under milder conditions and without the need for external additives. rsc.org

Furthermore, the direct catalytic N-alkylation of amines using carboxylic acids and silanes as a hydride source is an emerging area. organic-chemistry.org This approach simplifies the synthesis by using readily available starting materials and offers a broad substrate scope with high functional group tolerance. organic-chemistry.org The use of formic acid as a renewable and non-toxic reductant in direct reductive amination is another sustainable approach that is expected to gain more attention. rsc.orgrsc.org

| Synthetic Approach | Catalyst/Reagent Examples | Potential Advantages | Research Focus |

| Reductive Amination | Recyclable iron-based Lewis catalysts, Nickel-based catalysts, NaBH4 | Greener synthesis, avoids genotoxic reagents | Development of more active and selective non-precious metal catalysts. |

| Hydrogen Auto-Transfer | Fe-Pd bimetallic catalysts, NNN-Ni(II) pincer complexes | High atom economy, one-pot synthesis | Design of highly efficient and recyclable heterogeneous catalysts. rsc.orgacs.org |

| Direct N-Alkylation with Carboxylic Acids | Platinum-based catalysts with silanes | Use of readily available starting materials, mild conditions | Expansion of catalyst scope and substrate compatibility. organic-chemistry.org |

| Reductive Amination with Formic Acid | Gold on rutile titania (Au/TiO2-R), BF3·Et2O | Use of a bio-renewable hydrogen source, mild conditions | Broader application in the synthesis of complex molecules. rsc.orgrsc.org |

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing synthetic processes. Future research on this compound will benefit significantly from the integration of advanced spectroscopic and imaging techniques for real-time, in-situ analysis.

In-situ spectroscopy , particularly using infrared (IR) and Raman spectroscopy, allows for the continuous monitoring of reaction progress without the need for sampling. acs.orgoptica.orgacs.orgspectroscopyonline.comacs.orgresearchgate.net This provides valuable information on reaction kinetics, the formation of intermediates, and catalyst behavior. acs.orgacs.org The development of robust probes and advanced data analysis algorithms, such as multivariate analysis, will enhance the utility of these techniques for complex reaction mixtures. acs.org

Hyperspectral imaging is an emerging technology that combines spectroscopy and imaging to provide both spatial and spectral information about a sample. purdue.eduadvian.fispecim.comspectroscopyonline.comresearchgate.net This technique has the potential to revolutionize the analysis of heterogeneous reaction mixtures by mapping the chemical composition across a surface. purdue.eduresearchgate.net In the context of this compound synthesis, hyperspectral imaging could be used to study catalyst distribution and deactivation in real-time.

Advanced mass spectrometry techniques , such as extractive electrospray ionization mass spectrometry (EESI-MS), offer another avenue for real-time, on-line reaction monitoring. fossiliontech.com EESI-MS can provide immediate information on the relative concentrations of reactants, products, and even transient intermediates, allowing for precise control over reaction conditions to maximize yield and minimize byproducts. fossiliontech.com

| Technique | Principle | Application in this compound Research | Future Development |

| In-situ IR/Raman Spectroscopy | Vibrational spectroscopy to monitor functional group changes in real-time. acs.orgacs.org | Optimization of synthesis, kinetic and mechanistic studies. acs.orgoptica.org | Development of more sensitive and robust probes for harsh reaction conditions. acs.org |

| Hyperspectral Imaging | Acquires spectral data for each pixel in an image to map chemical composition. specim.com | Analysis of catalyst surfaces, monitoring of heterogeneous reactions. purdue.edu | Higher spatial and spectral resolution, faster data acquisition. purdue.eduspecim.com |

| Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) | Ambient ionization technique for direct analysis of reaction mixtures. fossiliontech.com | Real-time monitoring of reactants, products, and intermediates. fossiliontech.com | Miniaturization for high-throughput applications and enhanced sensitivity. |

| EXAFS Thermometry | Measures temperature of active metal nanoparticles during catalysis. ugent.be | Understanding heat fluctuations at the nanoscale to refine catalytic processes for synthesis. ugent.be | Broader application to different catalytic systems and reaction types. |

High-Throughput Screening Methodologies for Ligand Discovery

Given the structural similarities of this compound to known bioactive molecules, a significant future research direction will be the use of high-throughput screening (HTS) to discover its potential biological targets and to identify more potent and selective ligands.

The compound's benzylamine (B48309) moiety suggests that it could interact with aminergic G-protein coupled receptors (GPCRs) , a large family of receptors involved in a wide range of physiological processes. frontiersin.orgnih.gov HTS campaigns targeting a panel of aminergic GPCRs could rapidly identify potential interactions. nih.gov Advances in cell-based assays, such as those measuring β-arrestin recruitment or cyclic AMP (cAMP) levels, allow for the screening of large compound libraries against these receptors. nih.gov

A particularly interesting subset of aminergic receptors are the trace amine-associated receptors (TAARs) . rsc.orgnih.gov These receptors are activated by trace amines, which are structurally related to classical neurotransmitters. nih.gov Given that this compound is a substituted amine, it is a plausible candidate for interaction with TAARs. Structure-based virtual screening against homology models of TAARs, followed by functional assays, has proven to be a successful strategy for identifying novel ligands. rsc.orgacs.org

Future HTS efforts will likely employ a combination of in-silico and experimental approaches. Large virtual libraries of compounds with similar scaffolds to this compound can be screened against structural models of various receptors. plos.orgfrontiersin.org The top-scoring hits can then be synthesized and tested in functional assays, a process that can be accelerated by automated synthesis and screening platforms.

Elucidation of Complex Biological Mechanisms Through Proteomic and Metabolomic Approaches

To understand the full biological impact of this compound, future research must go beyond simple receptor binding assays and explore its effects on a systems level. Proteomic and metabolomic approaches are powerful tools for elucidating the complex biological mechanisms that may be modulated by this compound.

Proteomics can be used to identify changes in protein expression and post-translational modifications in cells or tissues treated with this compound. This can provide insights into the signaling pathways that are activated or inhibited by the compound. For example, if the compound is found to interact with a specific GPCR, proteomics could be used to identify downstream changes in the phosphorylation status of key signaling proteins.

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, can reveal how this compound alters cellular metabolism. This is particularly relevant given that many aminergic compounds influence metabolic pathways. By analyzing the metabolome, researchers can identify biomarkers of the compound's activity and gain a deeper understanding of its physiological effects.

The integration of proteomic and metabolomic data will be crucial for constructing a comprehensive picture of the biological activity of this compound and for identifying potential therapeutic applications or off-target effects.

Applications in Materials Science and Nanoscience (if applicable)

While the primary focus of research on this compound is likely to be in the life sciences, its chemical structure also suggests potential applications in materials science and nanoscience.

The presence of an amine group makes it a candidate for use as a functional monomer in the synthesis of polymers. Benzylamine derivatives are known to be used in the production of various polymers, and the specific substituents on this compound could impart unique properties to the resulting materials. acs.orgontosight.aiacs.org For instance, the ethoxy group could influence solubility and thermal properties.

Furthermore, amine-functionalized molecules are widely used to modify the surface of nanoparticles , such as those made of iron oxide or silica. nih.govnih.govias.ac.inmdpi.comresearchgate.net These functionalized nanoparticles have applications in areas such as drug delivery, catalysis, and bio-imaging. This compound could potentially be used to create nanoparticles with specific surface properties, for example, to enhance their interaction with biological systems or to act as a platform for the attachment of other molecules. nih.govias.ac.in

Future research in this area would involve exploring the polymerization of this compound and its derivatives, as well as its use in the surface modification of various nanomaterials. The characterization of these new materials would be essential to understand their properties and potential applications.

Q & A

Q. What are the recommended synthetic routes for N-(4-Ethoxybenzyl)-2-propanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound can be adapted from nucleophilic substitution reactions. For example, describes the use of sodium in ethanol to facilitate thiol-alkylation for α-thioamide precursors. Applying this approach:

- React 2-chloropropanamine with 4-ethoxybenzenethiol in ethanol under reflux, using sodium as a base to deprotonate the thiol.

- Optimize temperature (e.g., 60–80°C) and reaction time (12–24 hours) to balance yield and side reactions.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Key considerations: - Substitute 4-methoxybenzenethiol () with 4-ethoxybenzenethiol to target the ethoxybenzyl group.

- Monitor reaction progress using TLC and adjust stoichiometry (1:1.2 ratio of amine to thiol) to improve conversion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- 1H NMR : Identify the ethoxy group as a quartet (δ 3.8–4.0 ppm, CH2CH3) and triplet (δ 1.2–1.4 ppm, CH3). The benzyl protons (Ar–CH2–N) appear as a singlet (δ 4.3–4.5 ppm). The propanamine backbone shows signals at δ 2.6–3.0 ppm (N–CH2–CH–CH3) .

- IR Spectroscopy : Confirm the amine group via N–H stretches (3300–3500 cm⁻¹) and C–O–C ether vibrations (1240–1260 cm⁻¹).

- Mass Spectrometry (MS) : Look for a molecular ion peak at m/z 223 (C12H19NO) and fragmentation patterns (e.g., loss of ethoxy group at m/z 177).

Advanced validation: X-ray crystallography (as in ) can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions at the amine or benzyl sites.

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic regions. For example:

- The ethoxy group’s electron-donating effect increases electron density on the benzyl ring, potentially directing electrophilic substitution to the para position .

- Compare computational predictions with experimental results (e.g., regioselectivity in alkylation or acylation reactions) to validate models .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Structural Analog Comparison : Evaluate analogs like etonitazene derivatives (), where replacing the ethoxy group with propoxy or pyrrolidino substituents alters opioid receptor binding. Use in vitro assays (e.g., competitive binding with radiolabeled ligands) to quantify affinity differences .

- Metabolic Stability Studies : Assess hepatic microsomal degradation rates to determine if metabolic differences (e.g., CYP450-mediated de-ethylation of the ethoxy group) explain variable in vivo outcomes.

- Crystallographic Analysis : Resolve 3D structures of target protein-ligand complexes (e.g., via X-ray or cryo-EM) to identify critical binding interactions disrupted by substituent changes .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled Replication : Reproduce stability studies using standardized conditions (e.g., 0.1 M HCl, 37°C, HPLC monitoring).

- Mechanistic Probes : Use deuterated solvents (D2O/DCl) to track protonation sites via 1H NMR. For instance, rapid degradation in acidic media may result from benzyl ether cleavage (C–O bond hydrolysis) or amine protonation leading to intramolecular rearrangements .

- Comparative Kinetics : Compare degradation rates with analogs (e.g., 4-methoxy or 4-propoxy derivatives) to isolate electronic vs. steric effects of the ethoxy group .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.